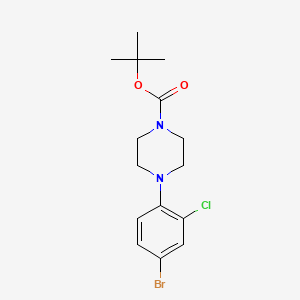

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a bromo-chlorophenyl group, and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-2-chlorophenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo and chloro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted phenyl derivatives, while hydrolysis can produce carboxylic acids and alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to be modified into various derivatives that may exhibit therapeutic effects against a range of diseases, including neurological disorders and certain cancers .

Therapeutic Potential

Research indicates that compounds related to this compound may possess significant biological activities. For instance, studies have shown that piperazine derivatives can interact with serotonin and dopamine receptors, suggesting potential applications in treating depression and anxiety disorders . The specific positioning of bromine and chlorine atoms in this compound can influence its reactivity and interactions with biological targets, leading to varied pharmacological profiles compared to similar compounds.

Biological Studies

Biological Activity Studies

The compound is utilized in studies aimed at understanding the biological activity of piperazine derivatives. These studies often focus on receptor-ligand binding affinities and the modulation of neurotransmitter systems. Such investigations are crucial for elucidating the mechanisms by which these compounds exert their effects on biological systems .

Drug Screening Applications

this compound is also employed in drug screening assays to evaluate potential therapeutic agents. Its ability to modulate receptor activity makes it a valuable tool for identifying new drugs that target specific pathways involved in various diseases .

Chemical Research

Synthesis of Complex Molecules

In chemical research, this compound acts as a building block for synthesizing more complex molecules. Researchers use it to explore new synthetic pathways and develop novel compounds with desired properties. The versatility of the piperazine moiety allows for extensive modifications, leading to a diverse array of chemical entities .

Comparative Studies with Similar Compounds

this compound can be compared with other piperazine derivatives to assess differences in biological activity and chemical reactivity. This comparative analysis helps researchers understand the influence of structural variations on the properties and applications of these compounds .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for synthesizing pharmaceuticals with therapeutic potential |

| Biological Studies | Investigating receptor interactions and biological activity of derivatives |

| Drug Screening | Used in assays to identify potential therapeutic agents |

| Chemical Research | Building block for synthesizing complex molecules |

| Comparative Studies | Analyzing structural variations among similar compounds |

Case Studies

- Antidepressant Activity : A study investigated the antidepressant-like effects of piperazine derivatives, including this compound. The findings indicated significant modulation of serotonin receptors, supporting its potential use in treating mood disorders.

- Antitumor Properties : Another research effort focused on evaluating the antitumor activity of related piperazine compounds against various cancer cell lines. Results demonstrated promising cytotoxic effects, warranting further exploration into their mechanisms of action .

- Neurochemical Studies : Research examining the neurochemical effects of this compound revealed its ability to influence dopamine signaling pathways, suggesting applications in neuropharmacology and potential treatments for conditions like schizophrenia .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromo and chloro groups on the phenyl ring allows the compound to form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways. The piperazine ring can also contribute to the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate: Similar structure but lacks the bromo group.

Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but lacks the chloro group.

Tert-butyl 4-(4-fluoro-2-chlorophenyl)piperazine-1-carboxylate: Similar structure but has a fluoro group instead of a bromo group.

Uniqueness

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate is unique due to the presence of both bromo and chloro substituents on the phenyl ring. This dual substitution can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Biologische Aktivität

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate (CAS No. 90183-13-4) is a synthetic compound with potential biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by various studies and data tables summarizing relevant research.

Chemical Structure

The chemical formula for this compound is C15H20BrClN2O. Its structure features a piperazine ring substituted with a tert-butyl group and a bromo-chloro phenyl moiety, which may influence its biological properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial activity of this compound against various pathogens. The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 μg/mL | |

| Escherichia coli | 32 μg/mL | |

| Neisseria meningitidis | 64 μg/mL | |

| Haemophilus influenzae | 8 μg/mL |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against H. influenzae, which is significant for potential therapeutic applications.

The mechanism by which this compound exerts its antimicrobial effects is hypothesized to involve disruption of bacterial protein synthesis or cell wall integrity. Studies utilizing computational chemistry have suggested that the compound may interact with specific bacterial enzymes, leading to impaired cellular functions.

Case Study: Interaction with Chlamydia

A related study investigated the antichlamydial properties of structurally similar compounds. It was found that certain derivatives could significantly reduce the formation of infectious Chlamydia elementary bodies (EBs) in infected cells, indicating a potential pathway for further research into similar compounds like this compound .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the phenyl ring and piperazine moiety have been shown to impact potency and selectivity against various pathogens.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring enhances antimicrobial activity.

- Substituent Position : The position of substituents on the piperazine ring influences both potency and spectrum of activity.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity in human cell lines, suggesting a favorable safety profile for further development . However, comprehensive toxicological studies are required to fully evaluate its safety for clinical use.

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrClN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLRHVBPMNZNJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.